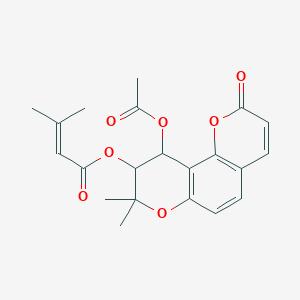
(+)-Samidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Samidin is a naturally occurring compound known for its diverse biological activities. It is a type of coumarin, a class of organic compounds with a benzopyrone structure. Coumarins are widely recognized for their presence in various plants and their significant pharmacological properties, including anti-inflammatory, anticoagulant, and antimicrobial effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Samidin typically involves several steps, starting from simple aromatic precursors. One common synthetic route includes the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form coumarins. The reaction conditions often involve heating the reactants under reflux with a strong acid like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as crystallization or chromatography to isolate the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Samidin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated coumarins, dihydrocoumarins, and various substituted coumarins, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
(+)-Samidin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the formulation of perfumes and cosmetics due to its pleasant aroma and stability.
Mécanisme D'action
The mechanism of action of (+)-Samidin involves its interaction with various molecular targets and pathways:
Molecular Targets: It binds to enzymes and receptors involved in inflammatory and microbial processes.
Pathways: It modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparaison Avec Des Composés Similaires
(+)-Samidin can be compared with other coumarins such as:
Coumarin: The simplest form, known for its anticoagulant properties.
Esculetin: A hydroxylated derivative with potent antioxidant activity.
Scopoletin: Known for its anti-inflammatory and antimicrobial effects.
Uniqueness
What sets this compound apart is its unique combination of biological activities and its potential for use in various therapeutic applications. Its ability to modulate multiple biological pathways makes it a versatile compound in both research and industry.
Propriétés
IUPAC Name |
(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) 3-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVCLGWRMXTDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-1-(4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazin-2-yl)-1H-pyrazole-4-carboxylic acid](/img/structure/B12990530.png)

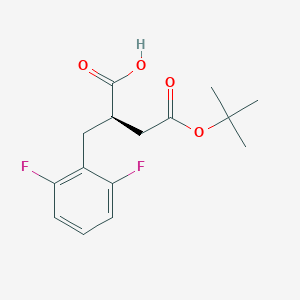
![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12990547.png)
![2H-Spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12990553.png)
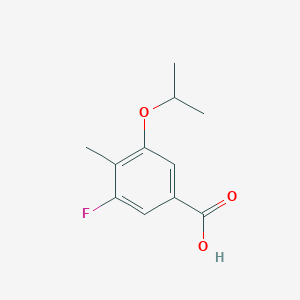
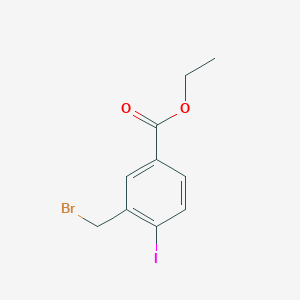
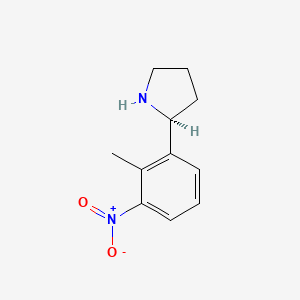


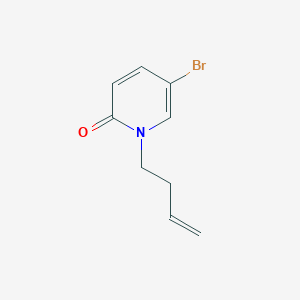
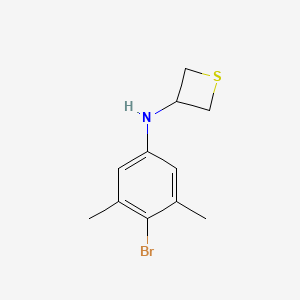
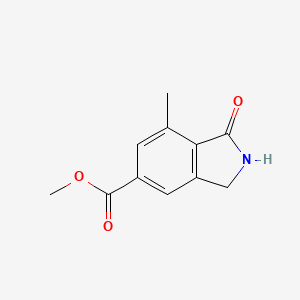
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12990627.png)
